Cas no 1251704-30-9 (N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide)

N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide
- N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 1,2,4-Triazolo[4,3-a]pyridine-6-sulfonamide, N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-
- AKOS021882468
- F3406-8552
- 1251704-30-9
- CHEMBL4593697
- N~6~-(4-fluorophenyl)-3-methyl-N~6~-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- N-(4-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
-
- インチ: 1S/C22H19FN4O2S/c1-3-17-4-6-18(7-5-17)14-27(20-10-8-19(23)9-11-20)30(28,29)21-12-13-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3
- InChIKey: CUPIQTNUWWJZMH-UHFFFAOYSA-N
- ほほえんだ: C12=NN=C(C)N1C=C(S(N(CC1=CC=C(C=C)C=C1)C1=CC=C(F)C=C1)(=O)=O)C=C2
計算された属性
- せいみつぶんしりょう: 422.12127520g/mol
- どういたいしつりょう: 422.12127520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 76Ų
N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-8552-4mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-8552-1mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-8552-20mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-8552-5mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8552-2μmol |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-8552-15mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 15mg |
$89.0 | 2023-09-10 | ||
A2B Chem LLC | BA69961-10mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA69961-5mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA69961-25mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 25mg |
$360.00 | 2024-04-20 | ||
Life Chemicals | F3406-8552-3mg |
N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
1251704-30-9 | 3mg |
$63.0 | 2023-09-10 |
N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamideに関する追加情報
N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide (CAS No. 1251704-30-9): An Overview
N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide (CAS No. 1251704-30-9) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and medicinal chemistry fields. This compound is characterized by its unique structural features, which include a triazolopyridine core and functional groups such as an ethenylphenyl and fluorophenyl moiety. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.
The triazolopyridine core is a well-known scaffold in medicinal chemistry due to its ability to modulate various biological targets. The presence of this core in N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide suggests that it may exhibit potent activity against specific enzymes or receptors. Recent studies have shown that compounds with similar structures have demonstrated significant activity in areas such as anti-inflammatory, antiviral, and anticancer therapies.
The ethenylphenyl and fluorophenyl moieties are particularly noteworthy for their influence on the compound's pharmacological properties. The ethenyl group can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. On the other hand, the fluorine atom in the fluorophenyl group can alter the electronic properties of the molecule, affecting its binding affinity to target proteins. These modifications can lead to enhanced selectivity and reduced side effects, making N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide a valuable lead compound for drug discovery.
In terms of synthesis, N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the coupling of an appropriate sulfonamide with a triazolopyridine derivative, followed by functional group modifications to introduce the ethenylphenyl and fluorophenyl substituents. Recent advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in both academic research and industrial applications.
One of the key areas of research involving N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide is its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism of action is thought to involve the inhibition of specific kinases or other signaling pathways that are dysregulated in cancer cells. Further investigations are underway to elucidate the exact molecular targets and pathways involved.
Another promising application of N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide is in the treatment of neurodegenerative diseases. Research has indicated that this compound may have neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. Additionally, its ability to cross the blood-brain barrier makes it a suitable candidate for developing drugs targeting central nervous system disorders.
The pharmacokinetic properties of N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide have also been studied extensively. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This is crucial for ensuring that the compound reaches its intended target site at therapeutic concentrations while minimizing toxicity and side effects.
Despite its promising potential, further research is needed to fully understand the safety and efficacy of N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide in clinical settings. Ongoing preclinical studies are focusing on optimizing its formulation and delivery methods to enhance its therapeutic index. Additionally, efforts are being made to identify biomarkers that can predict patient response to this compound, which could facilitate personalized medicine approaches.
In conclusion, N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonamide (CAS No. 1251704-30-9) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable lead compound for developing novel therapeutic agents. Continued research into its mechanisms of action and clinical applications holds great promise for addressing unmet medical needs in areas such as cancer and neurodegenerative diseases.
1251704-30-9 (N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide) 関連製品
- 1803668-39-4(2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid)
- 2168919-05-7(2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol)
- 26272-83-3(oxetan-3-yl 4-methylbenzene-1-sulfonate)
- 1805279-18-8(Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate)
- 1234860-36-6(N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide)
- 2228511-31-5(tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate)
- 2137519-30-1(Carbamic acid, N-[4-(2-methyl-1-oxo-2-propen-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester)
- 2229655-51-8(O-(2,2,3-trimethyl-4-phenylbut-3-en-1-yl)hydroxylamine)
- 20277-92-3(n,n-Diphenylguanidine)
- 1361859-96-2(2-Chloro-5-(2,4-dichlorophenyl)pyridine-3-methanol)



